molecular formula C10H14ClN3O2S B12529782 4-(Butylsulfamoyl)benzene-1-diazonium chloride CAS No. 682345-52-4

4-(Butylsulfamoyl)benzene-1-diazonium chloride

Cat. No.: B12529782
CAS No.: 682345-52-4
M. Wt: 275.76 g/mol
InChI Key: BYWOYXNNKVDLRO-UHFFFAOYSA-M
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Description

4-(Butylsulfamoyl)benzene-1-diazonium chloride is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Butylsulfamoyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(Butylsulfamoyl)aniline. This process includes the following steps:

    Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with hydrochloric acid (HCl) to form nitrous acid (HNO₂).

    Diazotization Reaction: The 4-(Butylsulfamoyl)aniline is then treated with the freshly prepared nitrous acid in an acidic medium at low temperatures (0-5°C).

Industrial Production Methods

In an industrial setting, the diazotization process is scaled up using similar reagents and conditions but with enhanced control over temperature and reaction times to ensure safety and efficiency. Continuous flow reactors may be employed to handle the exothermic nature of the reaction and to maintain consistent product quality .

Mechanism of Action

The mechanism of action of 4-(Butylsulfamoyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles or coupling partners to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butylsulfamoyl)benzene-1-diazonium chloride is unique due to the presence of the butylsulfamoyl group, which can influence the reactivity and solubility of the compound. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

682345-52-4

Molecular Formula

C10H14ClN3O2S

Molecular Weight

275.76 g/mol

IUPAC Name

4-(butylsulfamoyl)benzenediazonium;chloride

InChI

InChI=1S/C10H14N3O2S.ClH/c1-2-3-8-12-16(14,15)10-6-4-9(13-11)5-7-10;/h4-7,12H,2-3,8H2,1H3;1H/q+1;/p-1

InChI Key

BYWOYXNNKVDLRO-UHFFFAOYSA-M

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+]#N.[Cl-]

Origin of Product

United States

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